Time-Dependent Cathepsin L Inhibition Shift
Oxocarbazate exhibits a time-dependent increase in inhibitory potency against human cathepsin L, with a 17-fold drop in IC₅₀ from 6.9 nM (no preincubation) to 0.4 nM (4-h preincubation) [1]. This contrasts with the thiocarbazate SID 26681509, which, while also slow-binding, shows a 56-fold drop from 56 nM to 1.0 nM after 4-h preincubation, indicating a different kinetic profile [2].
| Evidence Dimension | Time-dependent IC₅₀ shift (slow-binding behavior) |
|---|---|
| Target Compound Data | 0-h IC₅₀ = 6.9 nM; 4-h IC₅₀ = 0.4 nM |
| Comparator Or Baseline | Thiocarbazate SID 26681509: 0-h IC₅₀ = 56 nM; 4-h IC₅₀ = 1.0 nM |
| Quantified Difference | Oxocarbazate achieves subnanomolar potency (0.4 nM) vs. comparator's 1.0 nM after preincubation; 17-fold vs. 56-fold enhancement |
| Conditions | Human cathepsin L enzyme assay with fluorogenic substrate Z-FR-AMC; preincubation at 25°C for 0 h or 4 h |
Why This Matters
The lower absolute IC₅₀ (0.4 nM) of Oxocarbazate translates to a more potent steady-state inhibition in long-duration cellular assays compared to the SID 26681509 thiocarbazate, making it the preferred tool for studies requiring sustained target engagement.
- [1] Shah PP, Wang T, Kaletsky RL, Myers MC, Purvis JE, Jing H, Huryn DM, Greenbaum DC, Smith AB 3rd, Bates P, Diamond SL. A small-molecule oxocarbazate inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells. Mol Pharmacol. 2010 Aug;78(2):319-24. doi: 10.1124/mol.110.064261. PMID: 20466822. View Source
- [2] Shah PP, Myers MC, Beavers MP, Purvis JE, Jing H, Grieser HJ, Sharlow ER, Napper AD, Huryn DM, Cooperman BS, Smith AB 3rd, Diamond SL. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L. Mol Pharmacol. 2008 Jul;74(1):34-41. doi: 10.1124/mol.108.046219. PMID: 18403718. View Source
